Characterization of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol
Characterization of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol
An In-depth Technical Guide to the Synthesis and
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in molecules exhibiting a wide array of biological activities.[1][2] Derivatives of this heterocyclic system have demonstrated potential as anticancer, antifungal, antiviral, and anti-inflammatory agents.[1][3] This guide focuses on a key derivative, {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol. The strategic placement of a fluorine atom at the 6-position can significantly enhance metabolic stability and binding affinity, while the 3-methanol group provides a crucial synthetic handle for further molecular elaboration. This document serves as a comprehensive technical resource, detailing the synthesis, purification, and rigorous characterization of this compound, providing researchers with the foundational knowledge required for its application in drug discovery and development.
Rationale and Significance in Medicinal Chemistry
The imidazo[1,2-a]pyridine core is a bicyclic heteroaromatic system that offers a rigid, planar structure with a rich electronic profile, making it an ideal scaffold for interacting with biological targets. Its derivatives are known to inhibit critical cellular pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[4][5][6] The title compound, {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol, is not merely an inert building block; it is a precursor to more complex and potent therapeutic candidates. For instance, the aldehyde precursor, 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde, has been utilized to synthesize potent urease inhibitors, which are relevant for treating ulcers caused by bacteria like Helicobacter pylori.[2][7][8][9] The hydroxymethyl group at the 3-position offers a versatile point for chemical modification, allowing for the construction of extensive compound libraries for structure-activity relationship (SAR) studies.
Synthesis Pathway and Experimental Protocol
The synthesis of {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol is typically achieved through a multi-step process, beginning with the cyclization of a commercially available aminopyridine followed by functional group manipulation. The causality behind this chosen pathway lies in its efficiency and the high yields achievable for the key cyclization step.
Synthetic Scheme
A logical and field-proven approach involves a two-step synthesis starting from 5-Fluoro-2-aminopyridine. The first step establishes the core imidazo[1,2-a]pyridine ring system via a reaction with an appropriate three-carbon component to introduce the aldehyde at the 3-position. The second step is a straightforward reduction of the aldehyde to the target primary alcohol.
Caption: Synthetic pathway for {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol.
Step-by-Step Laboratory Protocol
Step 1: Synthesis of 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde
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Rationale: This step builds the core heterocyclic scaffold. The reaction of a 2-aminopyridine with an α-halocarbonyl compound is a classic method for forming the imidazo[1,2-a]pyridine ring. Using a reagent that can also install the aldehyde group in one pot is highly efficient.
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To a solution of 5-fluoro-2-aminopyridine (1.0 eq) in an appropriate solvent like methanol, add the formylating agent (e.g., a derivative of bromoacetaldehyde) (1.1 eq).[2][8]
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Add a catalytic amount of a mild acid, such as acetic acid, to facilitate the initial condensation.[2][8]
-
Reflux the mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Upon completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the intermediate aldehyde.
Step 2: Reduction to {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol
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Rationale: Sodium borohydride (NaBH₄) is selected as the reducing agent due to its mild nature and high selectivity for aldehydes over other potential functional groups. Methanol is an excellent solvent for both the substrate and the reagent.
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Dissolve the 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq) in methanol in a round-bottom flask.
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Cool the solution to 0 °C using an ice bath. This is a crucial step to control the exothermic reaction.
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Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
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After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours, monitoring by TLC.
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Quench the reaction by slowly adding water.
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Remove the methanol under reduced pressure.
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Extract the aqueous residue with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
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Recrystallize from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the pure {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol.
Physicochemical and Analytical Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₇FN₂O | PubChem |
| Molecular Weight | 166.15 g/mol | PubChem |
| Appearance | Off-white to light yellow solid | Typical |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Topological Polar Surface Area | 41.7 Ų | PubChem |
Note: Data derived from close structural analogs and computational predictions.
Analytical Workflow
The confirmation of the final compound's structure and purity follows a logical progression of analytical techniques.
Caption: Standard analytical workflow for compound characterization.
Spectroscopic and Chromatographic Data
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Purpose: NMR is the most powerful tool for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen framework. The spectra for all synthesized compounds are typically recorded on 400 MHz or 600 MHz spectrometers.[7][10][11]
-
Protocol:
-
Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra at room temperature.
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-
Expected Data Interpretation:
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¹H NMR: Expect distinct signals for the aromatic protons on the pyridine and imidazole rings, a singlet for the CH₂ group, and a triplet for the hydroxyl proton (which may exchange with D₂O). The coupling patterns (e.g., doublets, triplets) and coupling constants (J values) will confirm the substitution pattern.
-
¹³C NMR: The number of signals should correspond to the eight unique carbon atoms in the molecule. The chemical shifts will differentiate between aromatic carbons and the aliphatic CH₂OH carbon.
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¹⁹F NMR: A singlet is expected, confirming the presence of the single fluorine atom.
-
B. Mass Spectrometry (MS)
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Purpose: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, which is used to confirm the elemental formula of the compound.[7][8]
-
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Acquire the spectrum in positive ion mode.
-
-
Expected Data: The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺. The measured mass should be within 5 ppm of the calculated exact mass for C₈H₈FN₂O⁺.
C. High-Performance Liquid Chromatography (HPLC)
-
Purpose: HPLC is the gold standard for determining the purity of a final compound.
-
Protocol:
-
Prepare a standard solution of the compound (~1 mg/mL) in the mobile phase.
-
Inject the solution onto a reverse-phase C18 column.
-
Elute with a gradient of water and acetonitrile (both often containing 0.1% formic acid or TFA to improve peak shape).
-
Monitor the eluent using a UV detector at a wavelength where the chromophore absorbs strongly (e.g., 254 nm).
-
-
Expected Data: A pure sample (>95%) will show a single major peak in the chromatogram at a specific retention time.
| Analysis Type | Parameter | Expected Result |
| ¹H NMR | Chemical Shifts (δ) | Aromatic (7.0-8.5 ppm), CH₂ (4.5-5.0 ppm), OH (~5.3 ppm, broad) |
| ¹³C NMR | Chemical Shifts (δ) | Aromatic (110-150 ppm), CH₂OH (~55-60 ppm) |
| HRMS (ESI+) | [M+H]⁺ | Calculated: 167.0615; Observed: 167.0615 ± 5 ppm |
| HPLC | Purity | > 95% (as determined by peak area at 254 nm) |
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety protocols must be followed. While a specific safety data sheet (SDS) for this exact compound may not be publicly available, guidelines can be established based on structurally related compounds and the solvents used in its synthesis.[12][13]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle the compound in a well-ventilated fume hood.[14][15] Avoid inhalation of dust and direct contact with skin and eyes.[13] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.[14]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
{6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol is a valuable and versatile building block in the field of medicinal chemistry. Its synthesis is achievable through robust and scalable chemical methods. This guide has outlined the essential protocols for its synthesis and, critically, the multi-faceted analytical approach required for its complete and unambiguous characterization. By employing a combination of NMR, MS, and HPLC, researchers can ensure the structural integrity and purity of this key intermediate, providing a solid foundation for its use in the discovery and development of novel therapeutics.
References
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Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023-04-06). MDPI. [Link]
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(PDF) Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. (2023-06-02). ResearchGate. [Link]
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Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. (2023-06-02). Semantic Scholar. [Link]
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6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. (2020-09-24). MDPI. [Link]
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Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. (2025-05-14). Research Square. [Link]
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Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (2018-09-28). Spandidos Publications. [Link]
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Facile Synthesis of 3-Substituted Imidazo[1,2-a]pyridines Through Formimidamide Chemistry. (2022-01-20). MDPI. [Link]
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A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. (2023-06-30). e-Century Publishing Corporation. [Link]
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Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. (2023-05-23). SciSpace. [Link]
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